molecular formula C29H43N7O5 B1666242 AZD8848 CAS No. 866269-28-5

AZD8848

Cat. No.: B1666242
CAS No.: 866269-28-5
M. Wt: 569.7 g/mol
InChI Key: FEFIBEHSXLKJGI-UHFFFAOYSA-N
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Description

AZD-8848 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a selective agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune system. This compound has been investigated for its potential therapeutic applications in immune system diseases, infectious diseases, and otorhinolaryngologic diseases .

Preparation Methods

The synthetic route for AZD-8848 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through esterification with methyl acetate . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

AZD-8848 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD-8848 can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Mechanism of Action

AZD-8848 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). This activation leads to the production of type 1 interferons and other cytokines, which help modulate the immune response. The molecular targets and pathways involved include the MyD88-dependent signaling pathway, which ultimately results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

AZD-8848 is unique among TLR7 agonists due to its high selectivity and potency. Similar compounds include:

    Imiquimod: Another TLR7 agonist used for the treatment of skin conditions like actinic keratosis and basal cell carcinoma.

    Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.

Compared to these compounds, AZD-8848 has shown promising results in preclinical and clinical studies, particularly in reducing allergen-induced responses in patients with mild asthma .

Properties

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866269-28-5
Record name AZD-8848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8848
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8848
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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